5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
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Overview
Description
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C9H8FN3OS and a molecular weight of 225.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
- It interferes with several pathways related to bacterial virulence, including:
Target of Action
Mode of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol typically involves the reaction of 4-fluoroaniline with formaldehyde and subsequent cyclization with thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
- 5-[(4-Methyl-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
- 5-[(4-Nitro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
Uniqueness
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to its analogs .
Properties
IUPAC Name |
5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUDPUJCHMLGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NNC(=S)O2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360670 |
Source
|
Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-85-1 |
Source
|
Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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